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Introduction
Fosmanogepix is a first-in-class antifungal agent that acts as a prodrug, converted in vivo to its

active moiety, manogepix.[1][2] Manogepix targets a conserved fungal enzyme, Gwt1, which is

essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby

disrupting fungal cell wall integrity.[3][4] The chemical structure of manogepix, featuring a

pyridinyl-isoxazole core, suggests the potential for prototropic tautomerism. Tautomers are

structural isomers of chemical compounds that readily interconvert. This dynamic equilibrium

can have significant implications for a drug's pharmacological profile, including its binding

affinity to the target enzyme, solubility, and metabolic stability.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for

quantifying the kinetics of reversible chemical exchange processes that occur on the

millisecond to second timescale, such as tautomerism.[5][6] By analyzing the changes in NMR

lineshapes as a function of temperature, it is possible to determine the rate constants (k) for the

exchange process. Subsequent analysis using the Eyring equation allows for the determination

of the activation parameters: Gibbs free energy of activation (ΔG‡), enthalpy of activation

(ΔH‡), and entropy of activation (ΔS‡).[7]
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This application note provides a detailed protocol for the study of the hypothetical tautomeric

exchange of manogepix using DNMR spectroscopy. It covers sample preparation, experimental

setup for variable temperature (VT) NMR, and a comprehensive guide to data analysis,

including lineshape fitting and Eyring plot analysis.

Putative Tautomeric Exchange of Manogepix
The active form of Fosmanogepix, manogepix, possesses a core structure susceptible to

tautomerism. The pyridinyl-isoxazole moiety can potentially undergo proton transfer, leading to

different tautomeric forms. Understanding the equilibrium and the kinetics of this exchange is

crucial for a complete understanding of its mechanism of action.

Caption: Hypothetical tautomeric equilibrium of manogepix.

Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from a DNMR study of

manogepix tautomeric exchange. This data is modeled after typical values observed for

tautomerism in N-heterocyclic compounds and serves as a representative example for this

application note.

Temperature
(K)

Rate Constant
(k, s⁻¹)

ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)

273 10.5 60.3 55.2 -18.7

283 25.1 60.5 55.2 -18.7

293 57.5 60.7 55.2 -18.7

303 125.8 60.9 55.2 -18.7

313 268.3 61.1 55.2 -18.7

323 550.1 61.3 55.2 -18.7

Note: The values for ΔH‡ and ΔS‡ are determined from the slope and intercept of the Eyring

plot, respectively, and are assumed to be constant over the temperature range.
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Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality DNMR spectra.

Materials:

Manogepix sample (or a suitable analog)

High-purity deuterated solvent (e.g., deuterated toluene, deuterated methanol, or a mixture,

chosen for its low freezing point and high boiling point to cover a wide temperature range)

High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)

Micropipettes

Vortex mixer

Analytical balance

Protocol:

Accurately weigh 5-10 mg of the manogepix sample.

Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

Ensure complete dissolution by gentle vortexing. If necessary, sonication can be used, but

avoid excessive heating.

Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

The sample height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely to prevent solvent evaporation, especially for volatile solvents

and high-temperature experiments.

For low-temperature experiments, it may be necessary to flame-seal the NMR tube to

prevent condensation.
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Before inserting the sample into the spectrometer, ensure the outside of the tube is clean

and dry.

Caption: Workflow for DNMR sample preparation.

Variable Temperature (VT) NMR Experiment
This protocol outlines the steps for acquiring a series of 1D NMR spectra at different

temperatures.

Instrumentation:

NMR spectrometer equipped with a variable temperature unit.

Calibrated temperature probe.

Protocol:

Insert the prepared sample into the NMR spectrometer.

Lock and shim the spectrometer on the deuterium signal of the solvent at the starting

temperature (e.g., room temperature).

Acquire a standard 1D proton NMR spectrum to serve as a reference.

Begin the variable temperature experiment, starting from the lowest temperature. It is

generally advisable to cool the sample first and then gradually increase the temperature.

Decrease the temperature in increments of 10-15 K.

At each temperature point, allow the sample to equilibrate for at least 5-10 minutes.

Re-shim the sample at each new temperature to ensure optimal magnetic field homogeneity.

Acquire a 1D proton NMR spectrum at each temperature, ensuring a good signal-to-noise

ratio.

Record the exact temperature for each spectrum.
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Continue acquiring spectra at increasing temperature increments through the coalescence

point and into the fast exchange regime.

Data Analysis
The analysis of the VT-NMR data involves lineshape analysis to extract rate constants and

subsequent Eyring plot analysis to determine activation parameters.

Software:

NMR data processing software (e.g., TopSpin, Mnova, etc.)

DNMR lineshape analysis software (e.g., DNMR, g-DNMR, or specialized modules within the

processing software).

Data plotting software for Eyring analysis (e.g., Origin, Excel, etc.).

Protocol:

A. Lineshape Analysis:

Process the raw FID data for each temperature (Fourier transform, phase correction, and

baseline correction).

Select a pair of exchanging signals that are well-resolved at the lowest temperature.

Using the DNMR lineshape analysis software, simulate the spectra at each temperature.

The simulation will require input parameters such as the chemical shifts of the exchanging

nuclei at the slow-exchange limit, their populations (for non-degenerate exchange), the spin-

spin coupling constants (if any), and the natural linewidth.

Iteratively adjust the rate constant (k) in the simulation to achieve the best fit between the

simulated and experimental spectra.

Repeat this process for each temperature to obtain a set of rate constants as a function of

temperature.
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Caption: Workflow for DNMR data analysis.

B. Eyring Plot Analysis:

The relationship between the rate constant (k) and temperature (T) is described by the

Eyring equation: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R where:

R is the gas constant

kB is the Boltzmann constant

h is the Planck constant

Create a plot of ln(k/T) versus 1/T.

Perform a linear regression on the data points.

The slope of the line is equal to -ΔH‡/R, from which the enthalpy of activation (ΔH‡) can be

calculated.

The y-intercept of the line is equal to ln(kB/h) + ΔS‡/R, from which the entropy of activation

(ΔS‡) can be calculated.

The Gibbs free energy of activation (ΔG‡) at each temperature can be calculated using the

equation: ΔG‡ = ΔH‡ - TΔS‡

Conclusion
Dynamic NMR spectroscopy is an invaluable tool for characterizing the tautomeric exchange of

pharmacologically active molecules like manogepix. The protocols and methodologies outlined

in this application note provide a comprehensive framework for researchers to investigate such

dynamic processes. A thorough understanding of the tautomeric equilibrium and the associated

kinetic and thermodynamic parameters can provide critical insights into the drug's mechanism

of action, stability, and potential for optimization in drug development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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